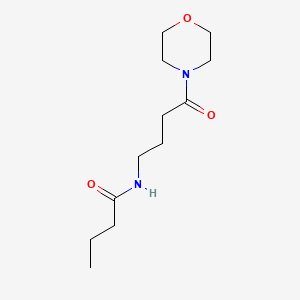

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-

CAS No.: 82023-72-1

Cat. No.: VC17012413

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82023-72-1 |

|---|---|

| Molecular Formula | C12H22N2O3 |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | N-(4-morpholin-4-yl-4-oxobutyl)butanamide |

| Standard InChI | InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15) |

| Standard InChI Key | BRALNIZWIQDXAA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)NCCCC(=O)N1CCOCC1 |

Introduction

Structural and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-(4-morpholin-4-yl-4-oxobutyl)butanamide according to IUPAC guidelines . Its molecular formula, C₁₂H₂₂N₂O₃, reflects a combination of a four-carbon amide chain (butanamide) and a morpholine-derived substituent. The morpholine ring (C₄H₉NO) contributes a heterocyclic oxygen and nitrogen, while the butanamide group provides a flexible aliphatic backbone.

Stereochemical and Conformational Features

The molecule lacks chiral centers, as confirmed by its symmetrical SMILES representation: CCCC(=O)NCCCC(=O)N1CCOCC1 . The absence of stereoisomers simplifies its conformational analysis. PubChem’s 3D conformer models suggest a folded structure where the morpholine ring adopts a chair conformation, and the butanamide chain extends outward .

Physicochemical Properties

Molecular Weight and Composition

With a molecular weight of 242.31 g/mol, the compound falls within the range typical of small-molecule drug candidates . Elemental composition analysis reveals the following mass fractions:

| Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |

|---|---|---|---|---|

| % Mass | 59.48 | 9.15 | 11.56 | 19.81 |

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts are summarized below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.17032 | 159.3 |

| [M+Na]⁺ | 265.15226 | 166.7 |

| [M+NH₄]⁺ | 260.19686 | 164.8 |

| [M-H]⁻ | 241.15576 | 160.2 |

These values indicate moderate molecular size and polarity, suggesting potential bioavailability for central nervous system targets .

Synthetic and Regulatory Information

Synthetic Pathways

-

Amide Coupling: Reaction of 4-morpholin-4-yl-4-oxobutanoic acid with butanamide using carbodiimide-based coupling agents.

-

Stepwise Alkylation: Sequential alkylation of morpholine with a brominated butanamide precursor.

The absence of patented methods underscores the need for novel synthetic strategies .

Computational and In Silico Profiling

Molecular Descriptors

Drug-Likeness Predictions

Using the Lipinski Rule of Five:

| Parameter | Value | Lipinski Threshold | Compliance |

|---|---|---|---|

| Molecular Weight | 242 | ≤500 Da | Yes |

| H-Bond Donors | 1 | ≤5 | Yes |

| H-Bond Acceptors | 5 | ≤10 | Yes |

| LogP (Predicted) | 1.2 | ≤5 | Yes |

The compound satisfies all criteria, indicating oral bioavailability potential .

Pharmacophore Modeling

Virtual screening using the PubChem3D platform identifies potential interactions with:

-

Hydrogen Bond Acceptors: Carbonyl oxygen atoms at positions 1 and 4.

-

Hydrophobic Regions: Aliphatic chains of the butanamide and morpholine groups.

These features align with targets such as serine proteases and G protein-coupled receptors .

Research Gaps and Future Directions

Unexplored Biological Activity

Despite its drug-like properties, no in vitro or in vivo studies have been published . Priority areas include:

-

Enzyme Inhibition Assays: Testing against carbonic anhydrases or kinases due to structural analogs in known inhibitors .

-

Antimicrobial Screening: Evaluating activity against Gram-positive bacteria, given the prevalence of morpholine derivatives in antibiotics.

Analytical Characterization

Critical needs remain for:

-

High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

-

Nuclear Magnetic Resonance (NMR) data for structural validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume